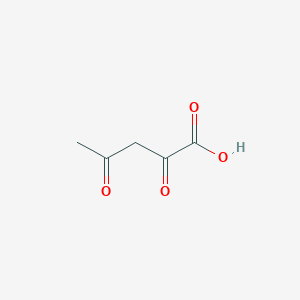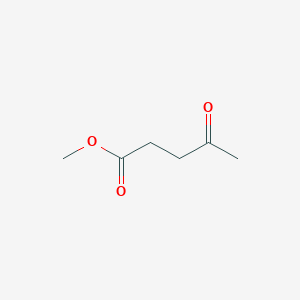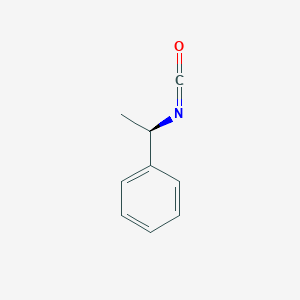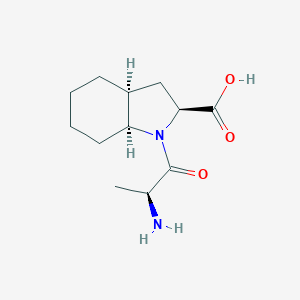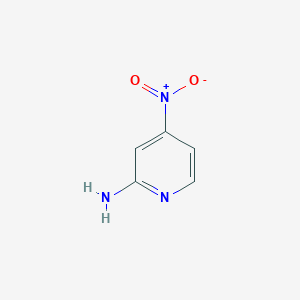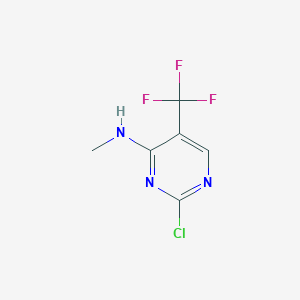
2-Chloro-1-(2,4-dichlorophényl)éthanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol involves enzymatic processes and chemical reductions. One study detailed the enzymatic process for preparing this compound as a chiral intermediate for Ticagrelor, demonstrating the efficacy of ketoreductase in transforming the ketone precursor into the chiral alcohol with high enantiomeric excess (ee) and yield, showcasing the advantages of biocatalysis in green chemistry (Xiang Guo et al., 2017). Another significant method reported the use of recombinant Escherichia coli expressing a ketoreductase mutant for the biotransformation of the ketone precursor to 2-Chloro-1-(2,4-dichlorophenyl)ethanol with high product ee, illustrating the potential of microbial catalysis for chiral synthesis (Tengyun Wei et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(2,4-dichlorophenyl)ethanol has been elucidated through various spectroscopic techniques. Studies have confirmed the structure through 1H NMR and MS, providing insights into its molecular geometry and the spatial arrangement of its atoms (Yang Lirong, 2007).
Applications De Recherche Scientifique
Synthèse d'intermédiaires antifongiques
“2-Chloro-1-(2,4-dichlorophényl)éthanol” est utilisé dans la synthèse de nombreux intermédiaires antifongiques, tels que le miconazole, l'éconazole et le sertaconazole . Ces derniers sont largement utilisés dans le traitement des infections fongiques.
Production de vic-halohydrines énantiopures
Ce composé peut être utilisé dans la synthèse biocatalytique de vic-halohydrines optiquement pures . Ce sont des blocs de construction précieux pour la synthèse de divers produits naturels et produits pharmaceutiques.
Réductions asymétriques
Il peut être utilisé dans les réductions asymétriques catalysées par les cétoréductases . Ce processus est important dans la production de molécules chirales, qui sont essentielles à l'efficacité et à la sécurité de nombreux médicaments thérapeutiques.
Résolution cinétique
Ce composé peut être utilisé dans des processus de résolution cinétique catalysés par des lipases ou des estérases . Il s'agit d'une méthode utilisée pour séparer les énantiomères en raison de leurs différents taux de réaction.
Biotransformation stéréosélective
Il peut être utilisé dans des processus de biotransformation stéréosélective catalysés par les déhalogénases d'halohydrines . Ce processus est utilisé pour transformer sélectivement un énantiomère dans un mélange, laissant l'autre intact.
Hydroxylation asymétrique
Ce composé peut être utilisé dans des processus d'hydroxylation asymétrique catalysés par les monooxygénases du cytochrome P450 . Ce processus est utilisé pour introduire un groupe hydroxyle dans un composé organique d'une manière qui crée un centre chiral.
Déhalogénation asymétrique
Il peut être utilisé dans des processus de déhalogénation asymétrique catalysés par les déhalogénases d'haloalcanes . Ce processus est utilisé pour éliminer un atome d'halogène d'un composé organique d'une manière qui crée un centre chiral.
Condensation d'aldéhyde
Ce composé peut être utilisé dans des processus de condensation d'aldéhyde catalysés par les aldolases . Ce processus est utilisé pour combiner deux molécules d'aldéhyde ou de cétone afin de former une molécule plus grande, créant souvent un nouveau centre chiral dans le processus.
Mécanisme D'action
Target of Action
2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral intermediate used in the synthesis of antifungal drugs . It is primarily targeted by a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR) . This enzyme plays a crucial role in the asymmetric hydrogenation of a variety of aromatic ketones .
Mode of Action
The compound interacts with its target, the NaSDR enzyme, through a process of asymmetric hydrogenation . The enzyme exhibits excellent enantioselectivity towards the hydrophobic substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone . The kinetic parameter kcat/Km was found to be 4.51×10^3 s^-1 mM^-1, indicating the great catalytic efficiency of the enzyme towards this substrate .
Biochemical Pathways
The compound is involved in the synthesis pathway of common antifungal agents such as miconazole, econazole, and sertaconazole . These drugs work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .
Result of Action
The result of the action of 2-Chloro-1-(2,4-dichlorophenyl)ethanol is the production of ®-2-chloro-1-(2,4-dichlorophenyl)ethanol (®-CPEO), an important chiral intermediate for antifungal drug synthesis . The conversion rate and enantiomeric excess values were found to be 99% and 99.95%, respectively .
Action Environment
The action of 2-Chloro-1-(2,4-dichlorophenyl)ethanol is influenced by environmental factors. Moreover, the environmental factor (E factor) of this reaction was found to be 7.25 when process water was excluded . This suggests that the reaction is relatively environmentally friendly.
Safety and Hazards
Orientations Futures
The broad substrate range and exquisite selectivities of enzymes used in the synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol repeatedly outperform other ketone reduction chemistries, making biocatalysis the general method of choice for ketone reductions . This suggests that future research may focus on further optimizing these enzymatic processes.
Propriétés
IUPAC Name |
2-chloro-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPANNURIQWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929580 | |
| Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13692-14-3 | |
| Record name | 2,4-Dichloro-α-(chloromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13692-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Chloromethyl)-2,4-dichlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(chloromethyl)-2,4-dichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the enantioselective synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol important?
A1: The enantiomers of a chiral molecule can exhibit different biological activities. In the case of miconazole and econazole, research has shown that the (R)-enantiomers exhibit higher antifungal activity compared to the (S)-enantiomers. [] This highlights the importance of developing enantioselective synthetic routes for this key intermediate to obtain the desired enantiomer with higher purity and yield.
Q2: What are the common synthetic approaches for obtaining enantiomerically pure 2-Chloro-1-(2,4-dichlorophenyl)ethanol?
A2: Several methods have been explored for the synthesis of enantiomerically pure 2-Chloro-1-(2,4-dichlorophenyl)ethanol:
- Asymmetric reduction using chiral catalysts: This approach utilizes chiral boron or aluminum-based catalysts to selectively reduce the ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the desired enantiomer of the alcohol. [, ]
- Biotransformation using microorganisms or enzymes: Researchers have identified specific microorganisms and enzymes, such as ketoreductases from Scheffersomyces stipitis [] and Lactobacillus kefiri [], and an Acinetobacter sp. isolate [], capable of catalyzing the enantioselective reduction of the ketone precursor to either the (R)- or (S)-enantiomer of the alcohol.
Q3: What are the advantages of using biocatalysts for the synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol?
A3: Biocatalysts, such as enzymes and whole-cell systems, offer several advantages:
- High enantioselectivity: Enzymes often exhibit excellent enantioselectivity, leading to products with high enantiomeric excess (ee). For example, the ketoreductase from Scheffersomyces stipitis demonstrated 99.9% ee for the (R)-enantiomer. []
Q4: What factors can impact the efficiency of biocatalytic production of 2-Chloro-1-(2,4-dichlorophenyl)ethanol?
A4: Several factors can affect the efficiency of biocatalytic processes:
- Substrate concentration and solubility: High substrate loading is desirable for industrial scalability, but the limited solubility of 2-Chloro-1-(2,4-dichlorophenyl)ethanone in aqueous solutions can hinder biocatalyst performance. Researchers have explored using natural deep eutectic solvents (NADES) and cyclodextrins to improve substrate solubility and enhance biocatalytic efficiency. []
Q5: How is 2-Chloro-1-(2,4-dichlorophenyl)ethanol subsequently used to synthesize antifungal agents?
A5: 2-Chloro-1-(2,4-dichlorophenyl)ethanol serves as a crucial building block in the synthesis of antifungal agents. The hydroxyl group of the alcohol can undergo nucleophilic substitution reactions with various heterocyclic compounds, such as imidazole, to form the desired antifungal agent. For example, reacting 2-Chloro-1-(2,4-dichlorophenyl)ethanol with imidazole yields miconazole. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



